5-Bromo-2-(methoxymethyl)pyridine: Technical Profile & Applications
5-Bromo-2-(methoxymethyl)pyridine: Technical Profile & Applications
Executive Summary
5-Bromo-2-(methoxymethyl)pyridine (CAS: 1000787-43-8 ) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry and organic synthesis. Characterized by a reactive aryl bromide at the C5 position and a chemically stable yet modifiable methoxymethyl ether at the C2 position, this compound serves as a critical "linker" intermediate.
Its structural utility lies in the orthogonal reactivity of its functional groups: the bromine atom facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the methoxymethyl group acts as a robust protected alcohol or a polar side chain that modulates lipophilicity (LogP) in drug candidates.
Physicochemical Properties
The following data establishes the baseline identity and physical characteristics of the compound.
| Property | Value |
| CAS Number | 1000787-43-8 |
| IUPAC Name | 5-Bromo-2-(methoxymethyl)pyridine |
| Molecular Formula | C |
| Molecular Weight | 202.05 g/mol |
| Physical State | Pale yellow to off-white oil or low-melting solid |
| Boiling Point | ~240°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| pKa (Pyridine N) | ~2.5–3.0 (Estimated; electron-withdrawing Br lowers basicity) |
Synthetic Methodologies
The synthesis of 5-Bromo-2-(methoxymethyl)pyridine is typically achieved through the functionalization of commercially available 5-bromo-2-methylpyridine . The protocol relies on a radical halogenation followed by a nucleophilic substitution.
Core Synthesis Route
This two-step sequence is preferred for its scalability and use of standard reagents.
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
Precursor: 5-Bromo-2-methylpyridine (CAS 3430-13-5)
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl
Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)
Intermediate: 5-Bromo-2-(bromomethyl)pyridine
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).
Conditions: Reflux or ambient temperature.[1][2][3]
Mechanism: S
Experimental Protocol (Representative)
-
Bromination: Dissolve 5-bromo-2-methylpyridine (1.0 eq) in CCl
. Add NBS (1.05 eq) and AIBN (0.05 eq). Reflux for 4–6 hours under N . Filter succinimide byproduct. Concentrate filtrate to yield crude 5-bromo-2-(bromomethyl)pyridine. -
Etherification: Dissolve the crude bromide in anhydrous MeOH. Slowly add NaOMe (1.2 eq) at 0°C. Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).
Visualization: Synthesis Pathway
Caption: Two-step synthesis via radical bromination followed by methoxide displacement.
Reactivity Profile & Transformations
The chemical value of 5-Bromo-2-(methoxymethyl)pyridine lies in its ability to undergo selective transformations at distinct sites.
A. C5-Bromine Activation (Cross-Coupling)
The bromine atom at the C5 position is highly reactive toward palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates oxidative addition, making it an excellent partner for:
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.[4]
-
Buchwald-Hartwig Amination: Introduction of amines to generate kinase inhibitor scaffolds.
-
Heck Reaction: Coupling with alkenes.
B. Methoxymethyl Ether Stability & Cleavage
-
Stability: The methoxymethyl ether is stable under basic conditions (e.g., K
CO used in Suzuki coupling) and mild acidic conditions. -
Cleavage: It can be demethylated using BBr
or HBr to reveal the primary alcohol (5-bromo-2-hydroxymethylpyridine), allowing for further derivatization (e.g., oxidation to aldehyde/acid).
C. Pyridine Nitrogen
The nitrogen atom retains basicity, though reduced by the inductive effect of the bromine. It can be:
-
Oxidized: Treatment with mCPBA yields the N-oxide, activating the C2/C6 positions for nucleophilic attack.
-
Protonated: Forms salts with strong acids (HCl, TFA), useful for purification.
Visualization: Divergent Reactivity
Caption: Divergent synthetic pathways utilizing the C-Br bond, ether side chain, and pyridine nitrogen.
Applications in Drug Discovery
This scaffold is frequently observed in patent literature for kinase inhibitors and CNS-active agents.
-
Solubility Modulation: The methoxymethyl group is often employed as a bioisostere for alkyl groups, improving aqueous solubility due to the oxygen atom's hydrogen-bond accepting capability.
-
Fragment-Based Drug Design (FBDD): The distinct vectors of the Br and methoxymethyl groups allow researchers to "grow" the molecule in defined directions within a binding pocket.
-
PET Radiotracers: The methoxy group can be a site for
C-labeling (via C-methylation of the corresponding alcohol) for Positron Emission Tomography studies.
Safety and Handling
-
Hazards: Like many halogenated pyridines, this compound is likely an irritant to eyes, skin, and the respiratory system.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
-
Sigma-Aldrich. 5-Bromo-2-methoxypyridine Product Page (Analog Reference). Retrieved from
-
AChemBlock. 5-Bromo-2-(methoxymethyl)pyridine Product Data. Retrieved from
-
Google Patents. Synthesis of 5-bromo-2-methylpyridine derivatives (WO2006054151A1). Retrieved from
-
Google Patents. Targeted degradation of vav1 (WO2024151547A1) - Example of 5-bromo-2-(bromomethyl)pyridine usage. Retrieved from
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from
Sources
- 1. AU2011202788A1 - 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists - Google Patents [patents.google.com]
- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 3. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
